

# "Big gastrin" vs. progastrin: functional differences and similarities

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## "Big Gastrin" vs. Progastrin: A Comparative Guide for Researchers

A detailed examination of the functional distinctions and shared characteristics of "**big gastrin**" (G34) and its precursor, progastrin, is crucial for researchers in gastroenterology and oncology. While originating from the same gene, these peptides exhibit divergent physiological and pathological roles. This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies, to elucidate their unique contributions to cellular signaling and disease.

### I. Functional Overview: From Digestion to Disease

"**Big gastrin**" (G34) is a major circulating form of the hormone gastrin, a key regulator of gastric acid secretion and mucosal growth.<sup>[1][2]</sup> Synthesized in the G-cells of the stomach and duodenum, its primary role is to stimulate parietal cells to release hydrochloric acid, aiding in digestion.<sup>[1][3][4][5]</sup> In contrast, progastrin, the 80-amino acid precursor to all gastrin forms, is typically processed intracellularly and not secreted in significant amounts in healthy individuals.<sup>[6][7]</sup> However, in various malignancies, particularly gastrointestinal cancers, progastrin processing is incomplete, leading to its secretion into the bloodstream where it is often referred to as hPG80.<sup>[7][8]</sup> This circulating progastrin has been implicated in promoting tumor growth, cell proliferation, and the survival of cancer stem cells.<sup>[7][9]</sup>

### II. Comparative Data

To facilitate a clear understanding of their distinct properties, the following tables summarize key quantitative data for "**big gastrin**" and progastrin.

**Table 1: Physicochemical and Receptor Binding Characteristics**

Feature	"Big Gastrin" (G34)	Progastrin
Amino Acid Length	34	80
Primary Receptor	Cholecystokinin B (CCKB) Receptor[1][10]	Putative specific receptor(s), Annexin II, GPR56[9][11]
Receptor Binding Affinity (Kd/Ki)	High affinity for CCKB receptor (approx. 0.3–1 nM)[12]	High affinity for its own binding sites (0.5 to 1 nM)[11]

**Table 2: Plasma Concentrations in Health and Disease**

Condition	"Big Gastrin" (G34) Concentration	Progastrin (hPG80) Concentration
Healthy Individuals (Fasting)	Basal levels are similar to G17[13]	Barely detectable to low levels (Median: ~0.20 - 1.37 pM)[7][14]
Gastric Ulcer Patients	Raised basal levels before a meal[15]	Not typically elevated
Duodenal Ulcer Patients	Similar to normal basal levels, but significantly increased after a meal[15]	Not typically elevated
Cancer Patients (various)	May be elevated in certain neuroendocrine tumors	Significantly higher than in healthy individuals (Median: ~3.96 - 10.65 pM)[7][16]

**Table 3: Proliferative Effects**

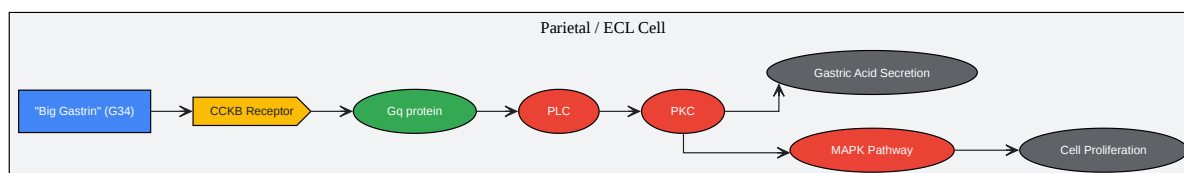
Molecule	Cell Type	Proliferative Effect
"Big Gastrin" (G34)	Gastric mucosal cells	Stimulates DNA, RNA, and protein synthesis; increases parietal cell number[1][17][18]
Progastrin	Colonic epithelial cells, Colorectal cancer cells	Promotes proliferation and is essential for cancer stem cell survival[7][9][19][20]

### III. Signaling Pathways

The functional differences between "**big gastrin**" and progastrin are rooted in their distinct signaling pathways.

#### "Big Gastrin" Signaling Pathway

"**Big gastrin**" exerts its effects primarily through the G-protein coupled CCKB receptor.[1][21] Binding of G34 to the CCKB receptor on parietal and enterochromaffin-like (ECL) cells activates multiple downstream signaling cascades, including the phospholipase C/protein kinase C (PLC/PKC) and MAPK pathways, ultimately leading to increased gastric acid secretion and mucosal cell proliferation.[3][4][22]

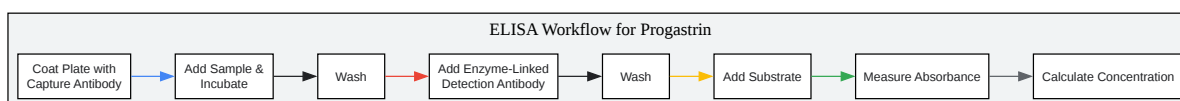
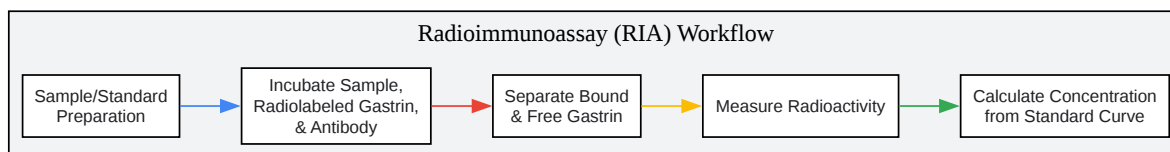
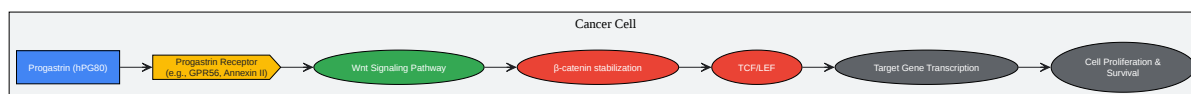


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Fig 1. "**Big Gastrin**" signaling cascade.

## Progastrin Signaling Pathway

Progastrin's signaling is more complex and less completely understood. In cancer cells, progastrin can activate the Wnt/ $\beta$ -catenin signaling pathway, a critical pathway in development and cancer.[22] This activation can lead to the transcription of genes that promote cell proliferation and survival.[6] Unlike amidated gastrins, progastrin does not appear to signal through the classical G-protein coupled pathways of the CCKB receptor, but may utilize a  $\beta$ -arrestin-dependent pathway.[5][23]



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